Product packaging for Menthol glucuronide(Cat. No.:)

Menthol glucuronide

Cat. No.: B13352699
M. Wt: 332.39 g/mol
InChI Key: CLJGMBYGTHRUNF-NALLFMOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menthol glucuronide (MG) is a major glucuronide conjugate metabolite of menthol, formed via the action of UDP-glucuronosyltransferase (UGT) enzymes. It serves as a critical biomarker for quantifying menthol exposure in clinical and pharmacological research. Studies have demonstrated that plasma concentrations of this compound increase proportionally to the level of menthol inhalation, confirming its utility as a sensitive and reliable pharmacokinetic marker, often referred to as the "menthol boost" . Research into the metabolic pathway of menthol has identified specific UGT enzymes responsible for the glucuronidation of different menthol enantiomers, which is crucial for understanding the complete clearance pathway and potential enantiomeric differences in biological effects . The detection and quantification of this compound are therefore essential in studies investigating the behavioral effects of menthol, its role in tobacco product use, and its interactions with other substances like nicotine . As a reference standard, this high-purity compound is indispensable for analytical method development, calibration, and the accurate measurement of menthol exposure in various biological matrices, including plasma and urine. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O7 B13352699 Menthol glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8?,9?,10?,11-,12-,13+,14-,16?/m0/s1

InChI Key

CLJGMBYGTHRUNF-NALLFMOWSA-N

Isomeric SMILES

CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C

Origin of Product

United States

Menthol Glucuronide Metabolism and Enzymatic Pathways

Glucuronidation: The Primary Metabolic Route for Menthol (B31143)

The primary mechanism by which the body metabolizes menthol is through a process called glucuronidation. ontosight.aifrontiersin.orgontosight.aifrontiersin.org This is a phase II metabolic reaction where a glucuronic acid moiety is attached to the menthol molecule. ontosight.aifrontiersin.orgfrontiersin.org This conjugation, catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the otherwise lipophilic menthol, facilitating its excretion from the body. ontosight.aifrontiersin.orgfrontiersin.org The resulting metabolite, menthol glucuronide, is the major form in which menthol is found in both plasma and urine. frontiersin.orgmedchemexpress.com

Stereoselective Glucuronidation of Menthol Enantiomers

Menthol exists as different stereoisomers, with (-)-menthol (l-menthol) and (+)-menthol (d-menthol) being the most common enantiomers. researchgate.net Research has revealed that the glucuronidation of menthol is a stereoselective process, meaning that the different enantiomers are metabolized at different rates. researchgate.netslideshare.net

In human liver microsomes, studies have shown a stereospecific difference in the inhibition of the formation of certain glucuronides in the presence of d-menthol compared to l-menthol (B7771125). nih.gov While both l- and d-menthol are substrates for several UGT enzymes, the efficiency of glucuronidation can vary. nih.gov For instance, in rats, a significantly larger portion of an administered dose of (-)-menthol is excreted in the bile as its glucuronide conjugate compared to (+)-menthol, indicating a more rapid clearance of the levorotatory isomer. slideshare.net This difference in biliary excretion of their glucuronides is a key factor in the pharmacokinetic differences observed between the enantiomers. slideshare.net Furthermore, in human smokers, l-menthol glucuronide was found to constitute over 98% of the total urinary this compound, highlighting the predominance of this enantiomer in metabolism. researchgate.netnih.gov

In Vivo Metabolic Fate Across Species

The metabolic fate of menthol and its glucuronide conjugate has been investigated in various species, revealing both similarities and differences.

Humans: In humans, orally administered menthol is rapidly absorbed and extensively metabolized, with this compound being the major metabolite excreted in the urine. ontosight.aiinchem.orgd-nb.info Studies have shown that a significant percentage of an ingested menthol dose is eliminated as this compound within a few hours. inchem.org Following oral administration, menthol itself is often undetectable in plasma, while its glucuronide conjugate is present at high levels. frontiersin.orgfrontiersin.orgfrontiersin.org

Rats: In rats, orally administered menthol is also primarily eliminated as its glucuronic acid conjugate. inchem.org The major biliary metabolite is this compound. nih.govcapes.gov.br Studies using radiolabeled l-menthol in rats showed that a substantial portion of the dose was recovered in the bile, predominantly as this compound. nih.gov Urinary metabolites in rats include this compound as well as various oxidation products. nih.govcapes.gov.br

Rabbits: In rabbits, orally administered menthol is conjugated with glucuronic acid and eliminated in the urine. inchem.org A high percentage of a menthol dose can be excreted as this compound in this species. inchem.org

Enterohepatic Recirculation of this compound

A significant aspect of this compound's metabolic journey is its involvement in enterohepatic recirculation. ontosight.aiinchem.org After being formed in the liver, this compound is excreted into the bile and enters the small intestine. frontiersin.orgfrontiersin.orginchem.orghpra.ie In the intestine, the glucuronide conjugate can be cleaved by bacterial enzymes, releasing the parent menthol, which can then be reabsorbed into the bloodstream and return to the liver. frontiersin.orgfrontiersin.orghpra.ie This cycle of biliary excretion and intestinal reabsorption, known as enterohepatic recirculation, can prolong the presence of menthol and its metabolites in the body. inchem.orgcapes.gov.brhpra.ie This process has been observed in rats and is also suggested to occur in humans. hpra.iebmj.com

Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Enzymes in this compound Formation

The formation of this compound is catalyzed by the Uridine Diphosphate-Glucuronosyltransferase (UGT) superfamily of enzymes. ontosight.ainih.gov These enzymes play a crucial role in the detoxification of a wide variety of compounds by conjugating them with glucuronic acid. nih.gov

Identification and Characterization of Specific UGT Isoforms

Several specific UGT isoforms have been identified as being capable of glucuronidating menthol. In vitro screening of various human UGTs has demonstrated that UGTs 1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17 all exhibit activity towards both l- and d-menthol. researchgate.netnih.govresearchgate.net UGT1A7 has shown activity against l-menthol but not d-menthol. nih.gov Other isoforms, such as UGT1A1, 1A3, 1A5, 1A6, 1A8, 2B10, 2B11, and 2B15, did not show detectable activity towards either menthol enantiomer in these studies. nih.gov Menthol is also known to be glucuronidated by UGT2B17. researchgate.netaacrjournals.org

The role of UGT1A4 in menthol glucuronidation has been a subject of some debate. While some earlier studies suggested that UGT1A4 exhibited activity against menthol enantiomers, more recent research has not detected this activity. nih.gov However, UGT1A4 is known to be involved in the N-glucuronidation of other compounds, and its potential role in menthol metabolism continues to be an area of investigation. aacrjournals.orgaacrjournals.orgresearchgate.net It is important to note that differences in assay sensitivity between studies could account for these conflicting findings. nih.gov

Table 1: UGT Isoforms Involved in Menthol Glucuronidation

UGT Isoform Activity towards l-menthol Activity towards d-menthol
UGT1A7 Detectable Not Detectable nih.gov
UGT1A9 Detectable researchgate.netnih.govresearchgate.net Detectable researchgate.netnih.govresearchgate.net
UGT1A10 Detectable researchgate.netnih.govresearchgate.net Detectable researchgate.netnih.govresearchgate.net
UGT2A1 Detectable researchgate.netnih.govresearchgate.net Detectable researchgate.netnih.govresearchgate.net
UGT2A2 Detectable researchgate.netnih.govresearchgate.net Detectable researchgate.netnih.govresearchgate.net
UGT2A3 Detectable researchgate.netnih.govresearchgate.net Detectable researchgate.netnih.govresearchgate.net
UGT2B4 Detectable researchgate.netnih.govresearchgate.net Detectable researchgate.netnih.govresearchgate.net
UGT2B7 Detectable researchgate.netnih.govresearchgate.net Detectable researchgate.netnih.govresearchgate.net
UGT2B17 Detectable researchgate.netnih.govresearchgate.netresearchgate.netaacrjournals.org Detectable researchgate.netnih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
(-)-menthol (l-menthol)
(+)-menthol (d-menthol)
Glucuronic acid
This compound

Kinetic Characterization of UGT-Mediated Menthol Glucuronidation

The kinetics of menthol glucuronidation have been characterized for the most active UGT isoforms using overexpressing cell microsomes, as well as in human liver microsomes (HLMs) and human intestinal microsomes (HIMs). nih.gov UGT2B7 demonstrates the highest intrinsic clearance (Vmax/KM) for both l-menthol and d-menthol, identifying it as the most efficient enzyme for this metabolic pathway. nih.gov For d-menthol, UGT2A1 also shows very high efficiency. nih.gov The kinetic parameters for the primary UGTs involved are detailed below.

Table 1: Enzyme Kinetic Parameters for l-Menthol Glucuronidation by Human UGTs and Microsomes. nih.gov
Enzyme/MicrosomeApparent KM (µM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/KM)
UGT1A92.0 ± 0.68.6 ± 2.34.2
UGT1A104.1 ± 0.916 ± 3.33.9
UGT2A11.8 ± 0.928 ± 7.216
UGT2B70.35 ± 0.0354 ± 6.2155
UGT2B170.70 ± 0.244.0 ± 1.35.9
HLMs0.89 ± 0.134167 ± 3264802
HIMs1.7 ± 1.11.8 ± 0.901.1
Table 2: Enzyme Kinetic Parameters for d-Menthol Glucuronidation by Human UGTs and Microsomes. nih.gov
Enzyme/MicrosomeApparent KM (µM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/KM)
UGT1A91.3 ± 0.512 ± 1.28.6
UGT1A101.9 ± 1.216 ± 7.08.9
UGT2A10.37 ± 0.1242 ± 3.6120
UGT2B70.33 ± 0.1248 ± 7.5154
UGT2B170.76 ± 0.0910 ± 1.714
HLMs0.54 ± 0.222805 ± 2935721
HIMs0.99 ± 0.182.3 ± 0.252.3

Data are expressed as mean ± S.D. of three independent experiments. Kinetic parameters for UGTs 2A2, 2A3, and 2B4 could not be determined due to low activity. nih.gov

Interplay with Phase I Oxidative Metabolism of Menthol

Cytochrome P450 (CYP) Mediated Hydroxylation and Oxidation Pathways

The major CYP enzyme involved in the oxidative metabolism of menthol in human liver microsomes is CYP2A6. jst.go.jpmdpi.com This enzyme catalyzes the hydroxylation of both (+)-menthol and (-)-menthol to produce their respective (+)-(1S,3S,4S)- and (-)-(1R,3R,4R)-trans-p-menthane-3,8-diol derivatives. jst.go.jp The involvement of CYP2A6 is confirmed by inhibition studies where anti-CYP2A6 antibodies and (+)-menthofuran, a known CYP2A6 inhibitor, reduce the oxidation of menthol. jst.go.jp

Furthermore, (-)-menthol itself acts as an inhibitor of CYP2A6. mdpi.com It has been shown to inhibit the microsomal oxidation of nicotine (B1678760) to cotinine, a reaction mediated by CYP2A6, with a reported inhibition constant (Ki) value of 69.7 µM. nih.govacs.org This demonstrates a direct interplay where menthol not only serves as a substrate for CYP2A6 but also modulates its activity towards other compounds. This competitive interaction between Phase I oxidation via CYP2A6 and Phase II glucuronidation via multiple UGTs is a key factor in the comprehensive metabolic profile of menthol.

Sequential Metabolism to Other Oxidized Glucuronides (e.g., hydroxyl this compound)

The metabolism of menthol in the body is a multi-step process. nih.gov Initially, menthol undergoes oxidation and is then conjugated with glucuronic acid to form this compound, a more water-soluble compound that can be easily excreted. ontosight.ai This process is a primary detoxification pathway. ontosight.ai

However, the metabolic journey of menthol does not necessarily end with the formation of this compound. This compound itself can be a substrate for further enzymatic reactions, leading to the formation of other oxidized glucuronides. This sequential metabolism involves further oxidation of the menthol moiety while it is still attached to the glucuronic acid.

Research has identified several oxidized metabolites of menthol, including p-menthane-3,8-diol, p-menthane-3,9-diol, and 3,8-dihydroxy-p-menthane-7-carboxylic acid. inchem.org These oxidation reactions are primarily mediated by cytochrome P450 enzymes in the liver. inchem.orgontosight.ai It is anticipated that these oxidized derivatives can also be conjugated with glucuronic acid, leading to the formation of various hydroxyl menthol glucuronides and other oxidized glucuronide species. inchem.org The detection of aldehyde menthol glucuronides in human urine, albeit at low levels, provides evidence for this sequential metabolism, where the initial glucuronide is further oxidized. nih.govbiorxiv.org

The enterohepatic circulation plays a role in this extended metabolism. This compound formed in the liver can be passed into the bile and then reabsorbed from the intestine, undergoing further oxidation reactions with each pass through the liver. inchem.org This creates a cycle where the this compound is repeatedly exposed to metabolic enzymes, increasing the likelihood of forming these secondary, oxidized glucuronide metabolites.

In Silico Modeling and Simulation of Menthol Metabolic Pathways

These models are built upon existing experimental data from in vivo and in vitro studies. nih.govresearchgate.net They aim to create a comprehensive picture of menthol metabolism by integrating information from different sources and filling in the gaps where experimental data is lacking. nih.gov The reactions considered in these models typically include oxidation, conjugation with glucuronic acid and sulfate (B86663), and the formation of various ring structures. nih.govresearchgate.net

Computational Approaches to Resolve Discrepancies in Proposed Pathways

A significant challenge in understanding menthol metabolism is the presence of discrepancies and missing links in the pathways proposed by different experimental studies. nih.govnih.gov In silico approaches provide a systematic way to address these inconsistencies. researchgate.net By constructing a more complete pathway that includes all experimentally identified metabolites, as well as previously and newly proposed intermediates, computational models can help to reconcile conflicting findings. nih.gov

One key aspect of these computational approaches is the ability to evaluate the thermodynamic feasibility of different reaction steps. nih.gov By calculating the Gibbs energies of reaction for each proposed transformation, researchers can identify the most likely metabolic routes. biorxiv.org This allows for a critical assessment of previously proposed pathways and can help to either validate or question earlier experimental interpretations. For instance, if a proposed metabolic step is found to be thermodynamically unfavorable, it may indicate that an alternative pathway is more likely.

These computational studies have successfully combined data from multiple experimental sources to create a more unified and comprehensive map of menthol metabolism, encompassing a large number of compounds and reactions. nih.gov

Thermodynamic Calculations of Reaction Energies for Metabolite Formation

A cornerstone of in silico metabolic modeling is the use of quantum chemical methods to perform thermodynamic calculations. finechem-mirea.ruresearchgate.net These calculations determine the reaction energies, specifically the standard Gibbs energies, for the formation of various metabolites. nih.govbiorxiv.org This information is crucial for predicting the relative stability of metabolites and the likelihood of different metabolic reactions occurring. nih.gov

The process typically involves:

Calculating Gas-Phase Structures: The three-dimensional structures of menthol and its metabolites are determined using methods like Density Functional Theory (DFT), for example, at the B3LYP/6-311++G(d,p) level of theory. nih.govresearchgate.net

Calculating Solvation Energies: The energy of the molecules in a solvent (typically water) is calculated using models like the SMD solvation model to better represent biological conditions. nih.gov

Determining Reaction Energies: The Gibbs energies of reaction are then computed for various metabolic transformations, such as oxidation, glucuronidation, and sulfation. nih.govplos.org

Below is an interactive data table summarizing the types of reactions and the computational methods used in these thermodynamic analyses.

Reaction Type Description Computational Method Level of Theory Reference
o1Oxidation from alkane to alcoholB3LYP/6-311++G(d,p) nih.govplos.org
o2Oxidation from aldehyde to carboxylic acidB3LYP/6-311++G(d,p) nih.govplos.org
o3Oxidation from alcohol to aldehydeB3LYP/6-311++G(d,p) nih.govplos.org
4DDehydration or four-membered ring formationB3LYP/6-311++G(d,p) nih.govplos.org
5AAldol reaction or five-membered ring formationB3LYP/6-311++G(d,p) nih.govplos.org
gConjugation with glucuronic acidB3LYP/6-311++G(d,p) nih.govplos.org
sConjugation with sulfateB3LYP/6-311++G(d,p) nih.govplos.org

These in silico investigations, grounded in thermodynamic principles, have proven invaluable for refining our understanding of the intricate metabolic pathways of menthol and its glucuronide conjugates. nih.govbiorxiv.org

Analytical Methodologies for Menthol Glucuronide Quantification in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of menthol (B31143) glucuronide analysis, providing the necessary separation from endogenous matrix components that could otherwise interfere with accurate measurement. Both gas and liquid chromatography have been successfully applied, each with distinct sample preparation requirements and analytical advantages.

Gas chromatography-mass spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. However, menthol glucuronide itself is a polar, non-volatile salt, making it unsuitable for direct GC analysis. Therefore, GC/MS methods quantify this compound indirectly. The analytical approach involves a critical enzymatic hydrolysis step prior to extraction and analysis.

The sample, typically urine or plasma, is incubated with the enzyme β-glucuronidase. This enzyme specifically cleaves the glucuronic acid moiety from the menthol backbone, liberating free, volatile menthol. The amount of menthol released is directly proportional to the initial concentration of this compound in the sample. Following hydrolysis, the liberated menthol is extracted from the aqueous matrix using a suitable technique and subsequently analyzed by GC/MS. This indirect approach leverages the excellent separation efficiency of gas chromatography and the high sensitivity of mass spectrometry for the resulting aglycone.

Headspace solid-phase microextraction (HS-SPME) is an advanced, solvent-free sample preparation technique that is highly effective for extracting volatile analytes from complex matrices for GC/MS analysis. When applied to this compound quantification, the process begins with the standard enzymatic hydrolysis of the sample to release free menthol.

Following hydrolysis, the sample vial is sealed and gently heated to promote the partitioning of the volatile menthol from the liquid or solid sample phase into the gaseous phase (headspace) above it. A SPME fiber, coated with a specific polymeric stationary phase, is then exposed to the headspace. The volatile menthorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred directly to the hot injection port of the gas chromatograph. The high temperature of the injector desorbs the trapped menthol from the fiber onto the GC column for separation and subsequent MS detection. This method significantly reduces matrix interference, enhances sensitivity, and automates the sample extraction process.

Table 1: Example HS-SPME-GC/MS Method Parameters for Menthol Analysis (Post-Hydrolysis)
ParameterConditionPurpose
SPME Fiber Coating 100 µm Polydimethylsiloxane (PDMS)Adsorption of nonpolar, volatile menthol from the headspace.
Enzymatic Hydrolysis β-glucuronidase from E. coli at 37 °CCleavage of this compound to liberate free menthol.
Incubation/Extraction Temp. 60 °CIncreases the vapor pressure of menthol, facilitating its transfer to the headspace.
Incubation/Extraction Time 30 minutesAllows for sufficient adsorption of menthol onto the SPME fiber.
GC Injector Temp. 250 °CEnsures rapid and complete thermal desorption of menthol from the fiber.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Provides chromatographic separation of menthol from other volatile components.
Carrier Gas HeliumMobile phase for carrying analytes through the GC column.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the state-of-the-art for the direct quantification of polar metabolites like this compound. Unlike GC/MS, this technique does not require the hydrolysis of the conjugate. The intact this compound molecule can be separated and measured, providing unambiguous confirmation and quantification.

In a typical LC-MS/MS workflow, a biological sample undergoes minimal preparation, such as protein precipitation followed by centrifugation or a more thorough solid-phase extraction (SPE) cleanup. The resulting extract is injected into a high-performance liquid chromatography system, where this compound is separated from other sample components, typically on a reversed-phase column (e.g., C18). The eluent from the LC column is then introduced into the ion source (usually electrospray ionization, ESI) of a tandem mass spectrometer.

Quantification is achieved using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole of the mass spectrometer is set to select the precursor ion of this compound (e.g., [M-H]⁻ at m/z 331.3). This selected ion is then fragmented in a collision cell, and a second quadrupole selects a specific, characteristic product ion (e.g., m/z 113.0, corresponding to a fragment of glucuronic acid) for detection. This precursor-to-product ion transition is highly specific to this compound, providing exceptional selectivity and sensitivity even in complex biological fluids.

Table 2: Representative LC-MS/MS Parameters for Direct this compound Analysis
ParameterConditionPurpose
LC Column Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 2.6 µm)Chromatographic separation of the polar analyte.
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for gradient elution.
Ionization Mode Electrospray Ionization, Negative (ESI-)Efficiently ionizes the acidic this compound molecule.
MRM Transition (Precursor → Product) m/z 331.3 → m/z 113.0Highly specific transition for selective detection and quantification.
Internal Standard Deuterated this compoundUsed to correct for matrix effects and variations in extraction and ionization.

For laboratories without access to mass spectrometry, this compound can be quantified using high-performance liquid chromatography (HPLC) with more common detectors like ultraviolet (UV) or fluorescence (FLD). A significant challenge is that this compound lacks a native chromophore or fluorophore, making it difficult to detect with high sensitivity.

To overcome this limitation, a pre-column derivatization strategy is employed. This involves chemically reacting the this compound molecule with a labeling reagent that introduces a strongly UV-absorbing or fluorescent tag. For instance, a reagent such as p-nitrobenzoyl chloride can react with a hydroxyl group on the glucuronic acid moiety to form an ester with strong UV absorbance. The resulting derivatized product is then separated on an HPLC system and detected. While effective, this method is more labor-intensive than direct LC-MS/MS analysis and requires careful optimization of the derivatization reaction to ensure completeness, stability, and absence of interfering by-products.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Spectrometric Detection and Quantification

Mass spectrometry is the definitive detection technique for this compound analysis due to its unparalleled sensitivity and specificity. It can be used to identify analytes based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of confidence in the results.

When performing the indirect analysis of this compound via GC/MS, Selected Ion Monitoring (SIM) is the preferred mode for quantification. After the liberated menthol is separated on the GC column and enters the mass spectrometer's ion source, it is fragmented by electron ionization (EI). In full-scan mode, the detector would scan across a wide mass range, capturing all fragment ions.

In contrast, SIM mode instructs the mass spectrometer to monitor only a small number of pre-selected, characteristic fragment ions of menthol. By focusing the detector's dwell time on just these specific ions, the signal-to-noise ratio is dramatically improved, leading to a significant increase in sensitivity (typically 10- to 100-fold) compared to full-scan acquisition. One ion is typically chosen for quantification (the quantitation ion), while one or two others are monitored as qualifiers to confirm the identity of the peak based on their expected relative abundance ratios. This ensures both sensitive quantification and confident identification of menthol originating from its glucuronide conjugate.

Table 3: Characteristic Ions of Menthol for GC/MS-SIM Analysis
Ion TypeMass-to-Charge Ratio (m/z)Role in Analysis
Quantitation Ion 71A prominent and stable fragment, often used for calculating concentration.
Qualifier Ion 1 95Used to confirm the identity of the analyte by checking its ratio to the quantitation ion.
Qualifier Ion 2 81An additional ion used for confirmation, enhancing the specificity of detection.
Qualifier Ion 3 123Another characteristic fragment that can be used for identity confirmation.

UV Spectrophotometry for HPLC

High-Performance Liquid Chromatography (HPLC) coupled with UV spectrophotometry is a viable method for quantifying this compound, though it often requires a pre-column derivatization step. capes.gov.br This is because this compound itself lacks a strong chromophore, resulting in poor UV absorbance and low sensitivity. nih.gov

To overcome this limitation, the carboxylic acid group of the glucuronic acid moiety can be esterified with a fluorescent labeling agent, such as 4-bromomethyl-7-methoxycoumarin. capes.gov.brnih.gov This reaction, typically conducted in acetone (B3395972) with potassium carbonate and a crown ether catalyst, yields a derivative that can be readily detected by UV spectrophotometry at a wavelength of approximately 328 nm. capes.gov.brnih.gov The resulting esters are separated on a reversed-phase column (e.g., C18) using a mobile phase like a methanol-water mixture. capes.gov.br This derivatization strategy significantly enhances detection sensitivity, allowing for the measurement of this compound at levels as low as 10⁻¹¹ moles per injection. capes.gov.br

ParameterHPLC-UV Method Details
Derivatization Agent 4-bromomethyl-7-methoxycoumarin
Stationary Phase Reversed-phase (e.g., LiChrospher CH-18) capes.gov.br
Mobile Phase Methanol-water (75:25, v/v) capes.gov.br
Detection Wavelength 328 nm capes.gov.brnih.gov
Sensitivity 10⁻¹¹ mol per injection capes.gov.br

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for both the structural confirmation and quantification of this compound, particularly in metabolic research. nih.govpsu.edu Both proton (¹H) and carbon-13 (¹³C) NMR can be applied to analyze this compound isolated from biological fluids like urine. nih.gov

In studies involving stable isotope tracers (e.g., ¹³C-glucose), ¹³C NMR is used to analyze the resulting ¹³C-labeled this compound. nih.gov This allows for the detailed investigation of metabolic pathways, such as the contribution of the Cori cycle versus the direct pathway to hepatic UDP-glucose formation. nih.gov High signal-to-noise ratios can be achieved, enabling confident assignment of ¹³C-¹³C spin-coupled multiplet components. nih.gov

Deuterium (²H) NMR has also been employed for the direct analysis of this compound enrichment from ²H₂O to measure gluconeogenesis. psu.edunih.gov For NMR analysis, this compound can be recovered from urine via ether extraction and dissolved in a suitable solvent like acetonitrile. psu.edu The ²H NMR signals of the glucuronide moiety are typically well-resolved, allowing for quantification of their relative areas. psu.edu For quantitative ¹H NMR, the upfield methyl signals of the menthol portion can be quantified relative to an internal standard signal, such as formate. psu.edu

Sample Preparation and Hydrolysis Strategies

Effective sample preparation is paramount for the accurate analysis of this compound, involving extraction from the biological matrix and, in many cases, hydrolysis to the parent aglycone, menthol.

To measure "total menthol" (the sum of free and conjugated forms), a hydrolysis step is required to cleave the glucuronide bond. nih.govresearchgate.net This is most commonly achieved through enzymatic hydrolysis using β-glucuronidase. nih.govsigmaaldrich.com This enzyme specifically targets and breaks the glycosidic bond of the glucuronide conjugate, liberating free menthol which can then be more easily extracted and analyzed, typically by gas chromatography (GC). nih.govrestek.com

Enzyme preparations from various sources are used, including Patella vulgata (limpet) and recombinant versions. nih.govcapes.gov.brmdpi.com Some preparations also contain sulfatase activity, which is beneficial if sulfate (B86663) conjugates are also present and need to be hydrolyzed. nih.govresearchgate.net The hydrolysis reaction is typically performed by incubating the sample (e.g., urine) with the enzyme solution at an optimal temperature (e.g., 37°C or higher) and pH for a specific duration to ensure complete deconjugation. researchgate.netsigmaaldrich.com

Liquid-liquid extraction (LLE) is a fundamental technique for isolating this compound from aqueous biological samples like urine. nih.govgla.ac.uk Ether extraction is a frequently cited LLE method for this purpose. psu.edunih.govuq.edu.au Studies have demonstrated that a simple ether extraction can recover a significant portion (70-90%) of urinary this compound. psu.edu The process involves acidifying the urine sample before extracting it with diethyl ether. uq.edu.au Following extraction, the ether fractions are pooled and evaporated to yield the crude glucuronide, which can be further purified or directly analyzed. psu.edu Other solvents, such as ethyl acetate, have also been used to recover menthol and its metabolites after hydrolysis. nih.govcapes.gov.br

Internal Standardization and Isotope Dilution for Accurate Quantification

The use of an appropriate internal standard (IS) is critical to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring accurate quantification.

For methods involving enzymatic hydrolysis, an enzyme-sensitive internal standard like phenyl glucuronide has been employed. nih.govcapes.gov.br This type of IS is subject to the same enzymatic cleavage as the analyte of interest (this compound), allowing it to control for variability in the hydrolysis step. nih.gov

A more robust and widely adopted approach, particularly for mass spectrometry-based methods (GC-MS and LC-MS/MS), is stable isotope dilution. nih.govacs.org This technique involves adding a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the workflow. nih.gov For menthol analysis, deuterated menthol (menthol-d₄) is commonly used as the internal standard. nih.govnih.govfrontiersin.org Because menthol-d₄ is chemically identical to native menthol but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. researchgate.net This method provides high accuracy and precision by correcting for any analyte loss during sample processing. researchgate.netcatcp.org

Method Validation and Performance Characteristics (e.g., linearity, precision, accuracy, detection limits)

Analytical methods for this compound must be rigorously validated to ensure they are reliable and fit for purpose. Validation assesses several key performance characteristics.

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For total menthol measurement after hydrolysis and GC analysis, linear ranges have been established from 25 to 250 µg/mL and 0.01 to 10 µg/mL. nih.govresearchgate.netnih.gov For LC-MS/MS methods, linear ranges can be wider, for instance, from 5 to 1000 ng/mL. nih.govresearchgate.netspringernature.com

Precision: This measures the closeness of repeated measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For this compound analysis, intra- and inter-day precision values are often required to be below 15%, with reported precisions as low as ±1.2% RSD. nih.govfrontiersin.orgresearchgate.net

Accuracy: This refers to how close the measured value is to the true value, often assessed using quality control samples at different concentrations. Reported accuracies for menthol quantification are generally high, for example, 88.5%. nih.govresearchgate.net

Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be accurately measured. For a GC-FID method, a detection limit of 0.25 µg/mL has been reported. nih.gov More sensitive GC/MS and LC/MS/MS methods can achieve much lower limits, with an LOQ of 5 ng/mL in plasma and a method detection limit of 0.0017 µg/mL in urine reported in different studies. nih.govresearchgate.net

The table below summarizes performance characteristics from various published methods for the analysis of total menthol or this compound.

Analytical MethodLinearity RangePrecision (%RSD/CV)Accuracy (%)LOD/LOQCitation
GC-FID25 - 250 µg/mL1.2%Not ReportedLOD: 0.25 µg/mL nih.gov
GC/MS (SPME)0.01 - 10 µg/mL (Total)7.6%88.5%MDL: 0.0017 µg/mL nih.govresearchgate.net
GC/MS (LLE)5 - 1000 ng/mL<10%Not ReportedLOQ: 5 ng/mL nih.govresearchgate.netspringernature.com
LC/MS/MSNot Specified8-17% (CV)Not ReportedLOQ: 4 ng/mL frontiersin.org
LC-MS/MSr² > 0.997<10% (CV)Validated by stable isotope dilutionNot Reported catcp.org
RP-HPLC (RI)30 - 70 µg/mL0.18 - 1.25%Not ReportedLOD: 0.76 µg/mL; LOQ: 2.31 µg/mL nih.govsemanticscholar.org

Application in Biological Matrices for Research Studies (e.g., urine, plasma, bile)

The quantification of this compound in various biological matrices is a cornerstone of research aimed at understanding the metabolism, pharmacokinetics, and physiological effects of menthol. As the primary metabolite of menthol, its measurement in urine, plasma, and bile provides a reliable biomarker for menthol exposure. medchemexpress.com Researchers utilize advanced analytical techniques to detect and quantify this compound, offering insights into menthol intake from sources like tobacco products, consumer goods, and therapeutic preparations.

Urine

Urine is a commonly used matrix for assessing menthol exposure due to non-invasive collection and higher concentrations of metabolites compared to other matrices. Research studies frequently measure urinary this compound to differentiate between smokers of mentholated and non-mentholated cigarettes and to study menthol's influence on smoking behavior and carcinogen exposure. researchgate.netnih.gov

One analytical approach involves the direct quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A novel method was developed using a stable isotope-labeled internal standard (menthol-d₄ glucuronide) followed by separation with reverse-phase high-performance liquid chromatography (HPLC). nih.gov This direct measurement technique offers high selectivity and accuracy. researchgate.net Another high-throughput method combined automated solid-phase extraction (SPE) with LC-MS/MS to quantify 14 tobacco-related analytes, including this compound. This method demonstrated high accuracy (>90%) and imprecision below 7%, with a wide quantification range for this compound (60–57,100 ng/mL) in smokers' urine. acs.org

Alternatively, total menthol is quantified after enzymatic hydrolysis of this compound. This indirect method typically uses gas chromatography-mass spectrometry (GC/MS). For instance, a method using headspace solid-phase microextraction (HS-SPME) for sample preconcentration followed by GC/MS analysis was developed to measure total menthol in urine. researchgate.netnih.gov This technique involves releasing conjugated menthol with β-glucuronidase/sulfatase. researchgate.net The method showed a broad linear range for total menthol (0.01–10 μg/mL) with good precision and accuracy. nih.gov

Research findings consistently show significantly higher levels of urinary this compound in smokers of mentholated cigarettes. In one study, the geometric mean concentration of urinary this compound was substantially higher in menthol smokers compared to non-menthol smokers. nih.gov Another study found that average total urinary menthol levels were threefold higher in menthol cigarette smokers. researchgate.net These findings establish urinary this compound as a robust biomarker for verifying mentholated cigarette use. researchgate.netnih.gov

Table 1: Research Findings on this compound Quantification in Urine

Plasma

Plasma is the preferred matrix for pharmacokinetic studies and for assessing acute exposure to menthol, as it provides a real-time concentration profile. nih.govnih.gov Research has focused on using plasma this compound as a biomarker for recent menthol inhalation, particularly from e-cigarettes. nih.govfrontiersin.org

The predominant analytical method for plasma this compound quantification is liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.govnih.gov These methods are adapted from urine assays but include a protein precipitation/extraction step, often with methanol, to prepare the plasma sample. nih.govnih.gov A deuterated internal standard, such as this compound-d₄, is employed to ensure accuracy. nih.gov The lower limit of quantitation (LOQ) for plasma this compound has been reported as 4 ng/mL. nih.gov Studies have demonstrated that plasma this compound concentrations increase in proportion to the menthol concentration in inhaled e-liquids. nih.govfrontiersin.org

Indirect methods using GC/MS after enzymatic hydrolysis and liquid-liquid extraction have also been developed to determine total menthol in plasma. These methods have a reported linear range of 5–1000 ng/mL and a coefficient of variation of less than 10%. childrensmercy.orgspringernature.com

Studies have successfully used these methods to measure plasma this compound following the use of mentholated e-cigarettes, demonstrating that its concentration can serve as a reliable biomarker for acute menthol inhalation. nih.govfrontiersin.org For example, plasma samples drawn at various intervals (10, 30, and 60 minutes) after e-cigarette use showed measurable increases in this compound levels. nih.gov

Table 2: Research Findings on this compound Quantification in Plasma

Bile

Bile is a less commonly analyzed matrix in human studies but is valuable in animal research for elucidating the metabolic pathways and excretion routes of xenobiotics. Studies in rats have shown that a significant portion of a menthol dose is excreted in the bile. inchem.org

In bile duct-cannulated rats administered menthol, the major metabolite recovered in the bile was identified as this compound. inchem.org One study reported that after a single oral dose of 500 mg/kg of (-)-menthol to rats, 67% of the radiolabeled dose was recovered in the bile, primarily as this compound. inchem.org The analysis in these studies often involves identifying metabolites using techniques like GC/MS following extraction and sometimes derivatization of the bile samples. plos.org These animal studies are crucial for understanding the enterohepatic circulation and complete metabolic fate of menthol.

Interactions and Modulatory Effects in Biochemical Systems

Influence on Glucuronidation of Other Xenobiotics

Glucuronidation, a major phase II metabolic process, is crucial for the detoxification and elimination of numerous foreign compounds (xenobiotics). This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Menthol (B31143) glucuronide can influence the glucuronidation of other xenobiotics, primarily through the inhibition of UGT enzymes.

Menthol has been demonstrated to inhibit the glucuronidation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a potent lung carcinogen found in tobacco. researchgate.netnih.govnih.gov NNAL is detoxified through glucuronidation, forming NNAL-N-glucuronide and NNAL-O-glucuronide. nih.govnih.gov Studies using human liver microsomes have shown that both l-menthol (B7771125) and d-menthol can inhibit the formation of all NNAL glucuronide products. nih.govresearchgate.net The most significant inhibition was observed for the formation of NNAL-N-glucuronide. nih.gov

Specifically, menthol exhibits strong inhibitory effects on UGT2B7 and UGT2B10, enzymes involved in NNAL detoxification. researchgate.netnih.govresearchgate.net The inhibition of NNAL glucuronidation by menthol could potentially lead to increased levels of the carcinogenic form of NNAL in the body, thereby increasing the risk of tobacco-related cancers. nih.govnih.gov Urinary analysis of smokers has revealed an inverse correlation between the levels of menthol glucuronide and NNAL-N-glucuronide, further suggesting that menthol inhibits the clearance of this carcinogen. researchgate.netnih.gov

Table 1: Inhibition of NNAL Glucuronidation by Menthol Enantiomers in Human Liver Microsomes

Inhibitor NNAL Glucuronide Product IC₅₀ (μM)
l-menthol NNAL-N-Gluc 100
(S)-NNAL-O-Gluc 660
(R)-NNAL-O-Gluc 750
d-menthol NNAL-N-Gluc 50
(S)-NNAL-O-Gluc 690
(R)-NNAL-O-Gluc 1270

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data sourced from studies on human liver microsomes. nih.gov

The inhibitory effects of menthol on UGT activity can be stereospecific, meaning the different enantiomers of menthol (l-menthol and d-menthol) can have varying impacts. For instance, while both l- and d-menthol inhibit the formation of NNAL glucuronides, there are notable differences in their inhibitory potency towards specific UGT isoforms and the formation of different NNAL-glucuronide stereoisomers. researchgate.netnih.gov

In studies with UGT1A9, d-menthol showed a significantly higher IC₅₀ value (approximately 1400 μM) compared to l-menthol (approximately 600 μM), indicating that l-menthol is a more potent inhibitor of this enzyme. researchgate.net Conversely, for UGT2B7, a significant difference in inhibition was observed for the formation of (R)-NNAL-glucuronide, with l-menthol having an IC₅₀ of around 100 μM while d-menthol's was over 2500 μM. researchgate.net However, no significant difference in inhibition was seen for the formation of (S)-NNAL-glucuronide by UGT2B7. researchgate.net In human liver microsomes, a stereospecific difference was noted in the inhibition of (R)-NNAL-O-Gluc and (S)-NNAL-O-Gluc formation in the presence of d-menthol, but not l-menthol. nih.govnih.gov

Table 2: Stereospecific Inhibition of UGT Enzymes by Menthol Enantiomers

UGT Isoform Menthol Enantiomer Substrate/Product IC₅₀ (μM)
UGT1A9 l-menthol NNAL-glucuronidation ~600
d-menthol NNAL-glucuronidation ~1400
UGT2B7 l-menthol (R)-NNAL-glucuronidation ~100
d-menthol (R)-NNAL-glucuronidation >2500
l-menthol & d-menthol (S)-NNAL-glucuronidation No significant difference
UGT2B10 l-menthol NNAL-N-Glucuronidation 236
d-menthol NNAL-N-Glucuronidation 202

Data compiled from in vitro studies with specific UGT enzymes. researchgate.netnih.gov

Interaction with Cytochrome P450 (CYP) Enzymes

Cytochrome P450 (CYP) enzymes are a critical family of phase I metabolic enzymes responsible for the oxidation of a wide range of substances, including drugs and carcinogens. Menthol and its metabolites can interact with and modulate the activity of several CYP enzymes.

Menthol has been shown to inhibit several CYP enzymes, including those important for the metabolism of constituents of cigarette smoke. coresta.org In vitro studies have demonstrated that menthol can inhibit CYP2A6, the primary enzyme responsible for nicotine (B1678760) metabolism. coresta.orgscholaris.ca However, the IC₅₀ values for this inhibition are generally higher than the estimated physiological levels of menthol a smoker would receive, suggesting that the in vivo effects on nicotine metabolism might be minor. coresta.org

Research has also indicated that menthol has a weak inhibitory effect on CYP1A2 activity. redalyc.org In addition to inhibition, some studies suggest that repeated oral doses of menthol can induce the activities of hepatic microsomal cytochrome C and NADPH-cytochrome P450 reductase in rats. inchem.org Peppermint oil, which contains menthol, has been found to inhibit CYP3A4 activity in human liver microsomes. mdpi.com There is limited direct evidence on the modulation of CYP2D6 by this compound itself, though some studies have investigated the broader effects of menthol-containing products on this enzyme. u-tokyo.ac.jp

Table 3: Summary of Menthol's Modulatory Effects on Cytochrome P450 Enzymes

CYP Enzyme Effect of Menthol Substrate Examples
CYP2A6 Inhibition Nicotine, Coumarin
CYP1A2 Weak Inhibition Caffeine, Arylamines
CYP3A4 Inhibition (by peppermint oil) Felodipine, Nifedipine
CYP2E1 Inhibition (by menthol isomers) Nitrosamines

This table summarizes findings from various in vitro studies. coresta.orgredalyc.orgmdpi.com

Metabolome-Wide Association Studies of this compound Exposure

Metabolome-wide association studies (MWAS) provide a powerful approach to investigate the global metabolic changes associated with exposure to specific compounds. Such studies have begun to elucidate the broader biochemical impact of this compound.

MWAS have revealed that exposure to this compound is associated with significant alterations in various metabolic pathways, including those involving complex lipids. researchgate.net Specifically, this compound levels have been linked to changes in glycosphingolipid and glycerophospholipid metabolism. researchgate.netnih.gov These lipids are essential components of cell membranes and are involved in numerous cellular processes, including signaling and cell recognition. sketchy.com

The association between this compound and these lipid pathways suggests that menthol exposure may have far-reaching effects on cellular function beyond its direct interactions with metabolic enzymes. researchgate.netnih.gov These findings open new avenues for understanding the systemic effects of menthol-containing products.

Associations with Mitochondria and Energy-Related Pathways (e.g., TCA cycle, ubiquinone)

Metabolome-wide association studies (MWAS) have identified significant links between this compound and key bioenergetic pathways. researchgate.netnih.gov These associations highlight a potential influence of the compound on cellular energy production and mitochondrial function. Specifically, pathways related to the Tricarboxylic Acid (TCA) cycle and ubiquinone have been shown to be associated with this compound levels in human plasma. researchgate.net

The TCA cycle, also known as the Krebs cycle, is a fundamental metabolic pathway located in the mitochondria that generates reducing equivalents like NADH and FADH2 for the electron transport chain (ETC). nih.gov The ETC, in turn, facilitates oxidative phosphorylation to produce ATP. nih.gov Complex II of the ETC, also known as succinate-ubiquinone oxidoreductase, directly links the TCA cycle (by oxidizing succinate (B1194679) to fumarate) to the ETC by reducing ubiquinone to ubiquinol. medlink.com

Research has revealed that this compound exposure is associated with metabolic pathways involving ubiquinone. researchgate.net Ubiquinone, a key component of the electron transport chain, accepts electrons from Complexes I and II, playing a critical role in cellular respiration and ATP synthesis. nih.gov While direct mechanistic studies on this compound are limited, studies on its precursor, menthol, have shown that it can interfere with mitochondrial function. nih.gov For instance, micromolar concentrations of menthol have been observed to inhibit mitochondrial reductases. nih.gov Given that menthol is rapidly metabolized to this compound, these findings suggest that the metabolic presence of this compound is correlated with alterations in the cellular machinery of energy production. researchgate.netmedchemexpress.com

A metabolome-wide association study identified several pathways associated with this compound, including those crucial for mitochondrial energy metabolism. nih.gov

Table 1: Energy-Related Pathways Associated with this compound
Pathway CategorySpecific Pathway/ComponentSource
Mitochondria and Energy-RelatedTCA cycle researchgate.net
Mitochondria and Energy-RelatedUbiquinone Metabolism researchgate.net
Mitochondria and Energy-RelatedVitamin B3 (Niacin) Metabolism researchgate.net

Associations with Antioxidant and Amino Acid Pathways

This compound has been linked to significant alterations in antioxidant and amino acid metabolic pathways. researchgate.netnih.gov Pathway enrichment analysis from metabolomics studies shows that exposure to this compound is associated with pathways involving antioxidants such as vitamin C and vitamin E. researchgate.net The parent compound, menthol, is known to possess antioxidant properties, capable of scavenging reactive oxygen species through its hydroxyl groups. mdpi.com Studies on menthol have demonstrated its ability to reduce oxidative stress. frontiersin.orgresearchgate.net The association of its primary metabolite, this compound, with antioxidant pathways suggests a broader impact on the body's redox balance. researchgate.netnih.gov

Furthermore, a strong association exists between this compound and a wide array of amino acid metabolic pathways. researchgate.net Analysis of human plasma revealed that 4,328 metabolic features were associated with this compound, with more negative associations (2,553) than positive ones (1,775). researchgate.net Pathway enrichment analysis identified numerous amino acid pathways as being significantly associated with the metabolite. researchgate.net These include the metabolism of tryptophan, tyrosine, asparagine, aspartate, alanine, histidine, lysine, arginine, proline, and glutamate. researchgate.net Additionally, the urea (B33335) cycle, a critical pathway for the detoxification of ammonia (B1221849) and closely linked to amino acid metabolism, was also found to be associated with this compound. researchgate.net

Table 2: Amino Acid and Antioxidant Pathways Associated with this compound
Pathway CategorySpecific PathwaySource
AntioxidantVitamin C Metabolism researchgate.net
AntioxidantVitamin E Metabolism researchgate.net
Amino AcidTryptophan Metabolism researchgate.net
Amino AcidTyrosine Metabolism researchgate.net
Amino AcidAsparagine & Aspartate Metabolism researchgate.net
Amino AcidAlanine Metabolism researchgate.net
Amino AcidHistidine Metabolism researchgate.net
Amino AcidLysine Metabolism researchgate.net
Amino AcidArginine & Proline Metabolism researchgate.net
Amino AcidGlutamate Metabolism researchgate.net
Amino AcidUrea Cycle researchgate.net

Impact on Biological Membranes and Cellular Processes

The impact of this compound on biological membranes and cellular processes is an area of ongoing investigation, with much of the current understanding extrapolated from studies on its parent compound, menthol. Menthol is a lipophilic molecule, a characteristic that allows it to interact with and potentially alter the structure and function of biological membranes. nih.govfrontiersin.org This interaction is considered a potential mechanism for some of its biological effects. frontiersin.org In vitro studies using various animal tissues have reported deterioration of biological membranes at menthol concentrations between 0.32-0.76 mM. biorxiv.org

The conversion of menthol to this compound is a rapid and primary metabolic step. frontiersin.orgontosight.ai While this compound itself is more water-soluble than menthol, its presence signifies systemic exposure to menthol, which can affect various cellular processes. frontiersin.orgontosight.ai For example, menthol has been shown to influence the function of several ion channels, which are integral membrane proteins that regulate cellular excitability and signaling. nih.gov It can suppress sodium currents in neuronal and skeletal muscle cells and its effects on TRP channels are well-documented. nih.gov

Recent studies have also highlighted the effects of menthol on fundamental cellular processes such as cell death and intracellular signaling. oup.com In human embryonic stem cells, menthol was found to induce cell death through the activation of TRPM8 and TRPA1 channels. oup.com The activation of these channels led to an influx of calcium, a key event in many cellular signaling pathways. oup.com Furthermore, menthol exposure has been shown to inhibit mitochondrial reductases, indicating an impact on cellular metabolism and viability. nih.gov Although these studies focus on menthol, the rapid and extensive glucuronidation to this compound means that the biological system is exposed to both compounds, and the observed metabolic associations of this compound suggest it is an active biomarker of these systemic effects. researchgate.netmedchemexpress.com

Academic Applications As a Biochemical Probe/biomarker

Menthol (B31143) Glucuronide as a Probe for Glucuronide Synthesis Capacity

Menthol glucuronide serves as a valuable biochemical probe for assessing the body's capacity for glucuronidation, a major pathway in the metabolism of drugs, toxins, and endogenous compounds. The process of glucuronidation is primarily carried out by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). catcp.orgnih.govnih.govbohrium.comnih.gov Menthol is rapidly metabolized to this compound, and its clearance from the body is largely dependent on the efficiency of this conjugation reaction. catcp.org Therefore, by administering a controlled dose of menthol and subsequently measuring the levels of its glucuronidated metabolite in biological fluids such as urine or plasma, researchers can gain insights into an individual's glucuronidation capacity.

This application is particularly relevant in pharmacogenomic studies and in understanding inter-individual variability in drug metabolism. Different UGT isoforms exhibit substrate specificity, and several are involved in the glucuronidation of menthol. catcp.orgnih.govnih.govbohrium.com For instance, UGTs 1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17 have all been shown to have activity against l- and d-menthol. catcp.orgnih.govnih.govbohrium.com By using menthol as a probe substrate, it is possible to assess the in vivo activity of these enzymes, which can be influenced by genetic polymorphisms, disease states, and co-administration of other drugs.

A study investigating gluconeogenesis utilized this compound to measure its enrichment from heavy water (²H₂O). After administering peppermint oil, a rich source of menthol, researchers were able to quantitatively recover this compound from urine and analyze its isotopic enrichment to determine the rate of glucose production. nih.gov This demonstrates the utility of this compound as a non-invasive probe to study fundamental metabolic pathways.

The following table summarizes the UGT enzymes involved in menthol glucuronidation:

UGT IsoformActivity towards Menthol
UGT1A9Yes
UGT1A10Yes
UGT2A1Yes
UGT2A2Yes
UGT2A3Yes
UGT2B4Yes
UGT2B7Yes
UGT2B17Yes

Research Applications as a Biomarker for Menthol Exposure in Controlled Research Settings

This compound is a well-established biomarker for assessing exposure to menthol, particularly in the context of tobacco product use. nih.govfrontiersin.org Following inhalation or ingestion, menthol is rapidly and extensively metabolized to this compound. nih.govfrontiersin.orgnih.gov This rapid conversion makes the measurement of this compound in plasma and urine a reliable indicator of recent menthol intake. nih.govfrontiersin.orgmedchemexpress.com

In controlled research settings, quantifying this compound allows for an objective measure of menthol exposure, which is crucial for understanding its physiological and behavioral effects. nih.govfrontiersin.org Studies have demonstrated a clear dose-dependent relationship between the amount of menthol inhaled and the resulting plasma concentrations of this compound. For instance, in a study involving e-cigarette users, increases in plasma this compound concentrations, termed the "menthol boost," were proportional to the menthol concentration in the e-liquid. nih.govfrontiersin.org

The utility of this compound as a biomarker is highlighted in studies investigating the effects of menthol on nicotine (B1678760) reinforcement and the subjective experiences of smoking. nih.govfrontiersin.org By measuring plasma this compound, researchers can control for inter-individual differences in smoking topography (e.g., puff volume, duration) that can influence the actual delivered dose of menthol. nih.gov

A study involving 45 menthol and non-menthol smokers who used e-cigarettes with varying menthol concentrations demonstrated a significant main effect of menthol concentration on the change in plasma this compound levels.

Menthol Concentration in E-liquidMean Change in Plasma this compound (ng/mL)
0%-1.2
0.5%15.6
3.2%88.7

These findings underscore the value of plasma this compound as a quantitative biomarker for acute menthol exposure in human challenge studies. nih.gov

In research cohorts, particularly those focused on tobacco use, the concentration of this compound is often correlated with other key biomarkers of exposure, such as cotinine (a major metabolite of nicotine) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), a potent tobacco-specific lung carcinogen. nih.govnih.gov These correlations provide a more comprehensive picture of a smoker's exposure to various components of tobacco smoke.

Studies have shown a high correlation between urinary this compound and nicotine equivalents (a composite measure of nicotine and its metabolites) among menthol cigarette smokers. nih.govnih.gov This suggests that for a given level of nicotine intake, menthol exposure is proportionally consistent. However, when nicotine intake is considered in statistical models, menthol itself is not independently associated with carcinogen exposure. nih.govnih.gov

The relationship between this compound and NNAL, a metabolite of the tobacco-specific nitrosamine NNK, is of significant interest due to the carcinogenic potential of NNAL. Research has indicated that high levels of urinary this compound are associated with lower levels of NNAL-N-glucuronide, a detoxified form of NNAL. catcp.orgnih.govnih.gov This suggests that menthol may inhibit the glucuronidation and subsequent detoxification of NNAL, potentially leading to higher levels of the active carcinogen in the body. nih.govnih.gov

In a study of 100 smokers, a significant inverse correlation was observed between urinary this compound and NNAL-N-glucuronide, highlighting a potential mechanism by which menthol could influence cancer risk. nih.govnih.gov

The table below presents data from a study comparing biomarker levels in menthol and regular cigarette smokers.

BiomarkerMenthol Smokers (n=60)Regular Smokers (n=67)
Urine Menthol (µg/mg creatinine)1.830.16
Plasma Cotinine (ng/mL)247258
Urine Nicotine Equivalents (pmol/mg creatinine)6.86.5
Urine NNAL (pmol/mg creatinine)0.190.21

Investigating Discrepancies in Menthol Metabolite Profiles in Research

Research into menthol metabolism has revealed discrepancies in metabolite profiles among individuals, which can be attributed to a variety of factors including genetic variations in metabolizing enzymes, race, and smoking behavior. nih.gov Metabolomic profiling studies have been instrumental in identifying these differences.

One of the most significant findings is the difference in this compound levels between self-reported menthol and non-menthol smokers. While menthol smokers exhibit significantly higher levels of this compound, it is also detectable in the urine of some non-menthol smokers, albeit at much lower concentrations. nih.govnih.gov This is because menthol is also present in small amounts in non-mentholated cigarettes and other consumer products. catcp.orgnih.gov

Metabolomic studies have identified this compound as the most influential metabolite for discriminating between menthol and non-menthol smokers. nih.gov In these studies, a technique called Partial Least Squares-Discriminant Analysis (PLS-DA) is used to differentiate between groups based on their metabolic profiles. In such analyses, this compound consistently emerges as a key differentiator. nih.gov

Furthermore, among menthol smokers, there is considerable inter-individual variability in the "menthol boost" – the increase in plasma this compound after smoking. This variability has been linked to differences in smoking topography; for instance, a higher this compound boost is positively correlated with greater puff volume and duration. nih.gov

A study examining the metabolomic profiles of 105 smokers found that among menthol smokers, 42 metabolites were significantly correlated with the this compound boost. nih.gov These associated metabolites were linked to cellular functions such as cell death, survival, and movement, suggesting that the biological effects of menthol may extend beyond its sensory properties. nih.gov

These discrepancies in metabolite profiles highlight the importance of using objective biomarkers like this compound rather than relying solely on self-reported menthol cigarette use in research.

Chemical Synthesis and Derivatization Approaches for Menthol Glucuronide

Laboratory Synthesis of Menthol (B31143) Glucuronide

The laboratory synthesis of menthol glucuronide primarily involves the coupling of a menthol molecule with a glucuronic acid donor. This process, known as glycosylation, can be controlled to yield specific stereoisomers. While both α- and β-anomers of glucuronides are found in nature, chemical synthesis allows for the targeted production of one over the other. jst.go.jpjst.go.jp Enzymatic synthesis is another approach, offering high stereoselectivity without the need for protecting groups. d-nb.info For instance, UDP-glycosyltransferase has been used for the β-anomer-selective glucosylation of menthol using UDP-d-glucuronic acid as the sugar donor. d-nb.info

The formation of an α-glucuronide bond with an alcohol like menthol presents a synthetic challenge due to the general prevalence of β-glucuronides in metabolic pathways and many natural products. jst.go.jp However, specific methods have been developed to achieve high α-selectivity. A notable approach involves the reaction of a protected glucuronic acid donor with (-)-menthol in the presence of a suitable activator. jst.go.jpnih.gov

Researchers have discovered that the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as an activator in dichloromethane (B109758) (DCM) promotes the formation of the α-anomer exclusively, with no production of the β-isomer. jst.go.jpnih.gov The high α-selectivity is attributed to the neighboring group participation of the methoxycarbonyl group at the C-6 position of the glucuronate donor. This participation stabilizes the oxonium intermediate in a conformation that favors the α-attack by the menthol's hydroxyl group. jst.go.jpnih.gov This mechanism effectively accelerates the glycosylation reaction, even when using an acetyl group as an activating group, which is typically not very effective in glycosylation reactions. jst.go.jp

A key component in the synthesis of this compound is the glycosyl donor. A commercially available and commonly used donor is methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate. jst.go.jpjst.go.jpnih.gov This donor, when activated under specific conditions, can react with (-)-menthol to form the desired glucuronide.

The choice of activator (Lewis acid) and solvent system is critical in determining the stereochemical outcome of the reaction. For the synthesis of the α-glucuronide, various Lewis acids have been tested, with bis(trifluoromethanesulfonyl)imide (Tf₂NH) providing the highest yield. jst.go.jp The reaction between (-)-menthol and methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate in dichloromethane (DCM) at room temperature, activated by Tf₂NH, yields (-)-menthyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester. jst.go.jpnih.gov

Conversely, by changing the reaction conditions, the same glycosyl donor can be used to produce the β-anomer. When the reaction is conducted in 1,4-dioxane (B91453) at 60 °C with trimethylsilyl (B98337) bis(trifluoromethanesulfonyl)imide (Tf₂NTMS) as the activator, a selective β-D-glucuronidation occurs. jst.go.jp

Table 1: Comparison of Lewis Acids for α-Glucuronidation of (-)-Menthol jst.go.jp
Lewis Acid ActivatorYield of α-Glucuronide (%)
BF₃·Et₂O40
TfOH8
TMSOTf12
AlCl₃17
SnCl₄33
Tf₂NH50

Due to the structural properties of this compound, derivatization is often necessary to enhance its detection in analytical techniques like High-Performance Liquid Chromatography (HPLC). capes.gov.brnih.gov A common strategy is the esterification of the carboxylic acid group of the glucuronic acid moiety. capes.gov.brnih.govsigmaaldrich.com This process reduces the polarity of the molecule and can introduce a chromophore or fluorophore, significantly improving detection sensitivity. capes.gov.brnih.gov

A well-established derivatization method involves reacting this compound with 4-bromomethyl-7-methoxycoumarin. capes.gov.brnih.gov This reaction, carried out in acetone (B3395972) with potassium carbonate and 18-crown-6-ether, converts the carboxylic acid into a highly fluorescent ester. capes.gov.br The resulting derivative can be effectively separated using reversed-phase HPLC and detected with high sensitivity by UV spectrophotometry (at 328 nm) or fluorimetry. capes.gov.brnih.gov This pre-column derivatization allows for the measurement of this compound at very low concentrations, down to the 10⁻¹¹ mole level. capes.gov.br The structure of these derivatives can be confirmed by mass spectrometry. nih.gov

Table 2: HPLC Derivatization and Analysis of this compound capes.gov.brnih.gov
ParameterDetails
Derivatizing Agent4-bromomethyl-7-methoxycoumarin
Reaction TypeEsterification of the carboxylic group
CatalystsPotassium carbonate and 18-crown-6-ether
Chromatography ColumnReversed-phase (e.g., LiChrospher CH-18)
Mobile PhaseMethanol—water (75:25, v/v)
Detection MethodUV Spectrophotometry
Detection Wavelength328 nm
Sensitivity10⁻¹¹ mol injected

Q & A

Q. How reliable is plasma MG as a biomarker for acute menthol exposure in e-cigarette studies?

  • Validation : Plasma MG correlates with e-liquid menthol concentration (0.5%–3.2%) and predicts "cooling" sensory effects in menthol smokers. However, it does not correlate with nicotine-induced heart rate changes or subjective drug effects, limiting its utility to menthol-specific exposure .

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